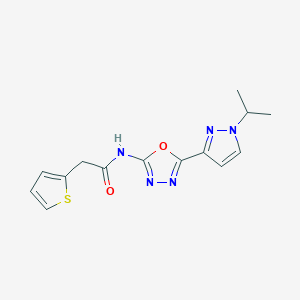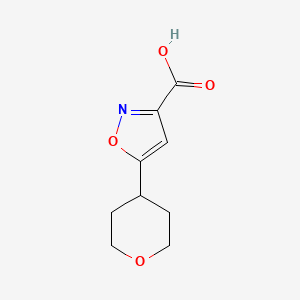![molecular formula C15H20N2O5 B2967259 Methyl 6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034606-66-9](/img/structure/B2967259.png)
Methyl 6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a 2,5-dioxopyrrolidin-1-yl group, which is a type of pyrrolidone. Pyrrolidones are commonly used in a variety of applications due to their good solvency and complexing abilities . The compound also contains a methyl ester group and a spirocyclic structure, which could potentially influence its reactivity and properties.
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the spirocyclic structure, the ester group, and the 2,5-dioxopyrrolidin-1-yl group would all contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the ester group could potentially make the compound polar, influencing its solubility in different solvents .科学的研究の応用
Anticonvulsant Activity
This compound has been studied for its potential as an anticonvulsant . Researchers have synthesized a series of hybrid compounds, including derivatives of pyrrolidine-2,5-dione, which have shown potent anticonvulsant properties. These compounds have been tested in animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model, demonstrating broad-spectrum activity .
Antinociceptive Effects
The antinociceptive (pain-relieving) activity of these compounds has also been explored. In vivo studies have indicated effectiveness in various pain models, including the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice .
Calcium Channel Inhibition
The mechanism of action for the anticonvulsant activity may involve the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels. This is significant because L-type calcium channels play a crucial role in neuronal excitability and neurotransmitter release .
Metabolic Stability and Hepatotoxicity
An important aspect of drug development is metabolic stability and hepatotoxicity. The compound has shown high metabolic stability on human liver microsomes and negligible hepatotoxicity, which are promising indicators for further preclinical development .
Cytochrome P450 Inhibition
The compound has been evaluated for its effect on cytochrome P450 isoforms, which are essential for drug metabolism. It has shown relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9, suggesting a lower risk of drug-drug interactions .
Analgesic Effect Mechanism
Further research into the analgesic effects of these compounds has included investigating their affinity for the TRPV1 receptor, which is involved in the sensation of pain. Understanding this mechanism can help in designing drugs with targeted pain-relief properties .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl 6-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-6-azaspiro[2.5]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-22-14(21)10-8-15(10)4-6-16(7-5-15)13(20)9-17-11(18)2-3-12(17)19/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEQULTZWOEREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]propanamide](/img/structure/B2967183.png)
![N-(2-bromophenyl)-N'-[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]urea](/img/structure/B2967184.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2967186.png)
![2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2967187.png)

![Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate](/img/structure/B2967189.png)

![3-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2967192.png)
![8-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride](/img/structure/B2967193.png)

